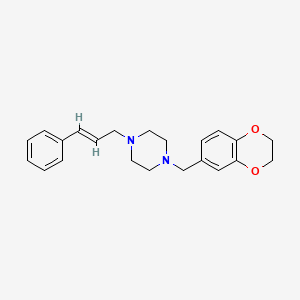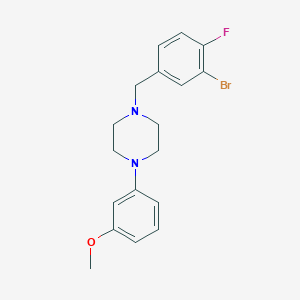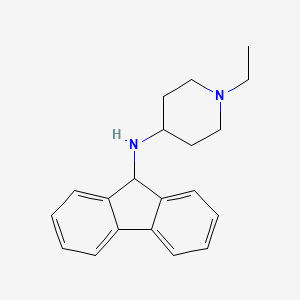
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BPAP is a non-amphetamine stimulant that is structurally similar to other psychoactive compounds such as amphetamines and phenethylamines.
Mécanisme D'action
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a selective dopamine and norepinephrine releasing agent. This compound increases the release of dopamine and norepinephrine by binding to the vesicular monoamine transporter 2 (VMAT2), which is responsible for the storage and release of monoamines in neurons. This compound also inhibits the reuptake of dopamine and norepinephrine by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively. The increased release and inhibition of reuptake of dopamine and norepinephrine result in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce wakefulness in animal models. This compound has also been shown to enhance cognitive function and memory in animal models. This compound has been studied for its potential use in the treatment of depression, ADHD, and cognitive impairment associated with aging and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. This compound is a non-amphetamine stimulant that does not produce the same adverse effects as amphetamines, such as addiction, tolerance, and withdrawal. This compound has also been shown to have a low potential for abuse and dependence. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its safety and efficacy have not been fully established. Further research is needed to determine the optimal dose and duration of this compound treatment and to evaluate its long-term effects.
Orientations Futures
There are several future directions for 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine research. This compound has shown promise as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders. Further research is needed to determine the optimal dose and duration of this compound treatment and to evaluate its long-term effects. This compound may also be studied for its potential use in the treatment of other disorders, such as substance use disorders and sleep disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its effects on neurotransmission and behavior. Finally, this compound may be studied for its potential use as a cognitive enhancer in healthy individuals.
Applications De Recherche Scientifique
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. This compound has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention. This compound has also been shown to enhance cognitive function and memory in animal models. This compound has been studied for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and cognitive impairment associated with aging and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-5-19(6-3-1)7-4-10-23-11-13-24(14-12-23)18-20-8-9-21-22(17-20)26-16-15-25-21/h1-9,17H,10-16,18H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFFYZMMSMRLJB-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3742235.png)
![1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B3742243.png)

![methyl 4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B3742253.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3742261.png)
![methyl 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B3742294.png)
![2-nitro-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3742311.png)
![6,8-dichloro-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3742314.png)

![N-cyclohexyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3742331.png)
![N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3742339.png)
![3,5-dibromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B3742342.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-mesitylurea](/img/structure/B3742350.png)
